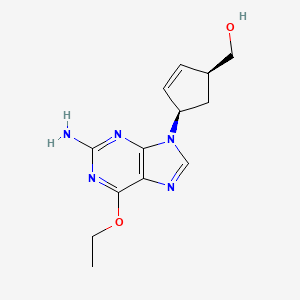
4-Demethyl Tranilast
概要
説明
4-Demethyl Tranilast is a derivative of Tranilast, a compound known for its anti-allergic and anti-inflammatory properties. Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, has been used in the treatment of conditions such as asthma, keloids, and hypertrophic scars. This compound, with the chemical formula C16H15NO4, is a modified version where one of the methoxy groups is replaced by a hydrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyl Tranilast typically involves the condensation of anthranilic acid with cinnamic acid derivatives. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the anthranilic acid and the cinnamic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, engineered yeast strains can be used to produce Tranilast and its analogs, including this compound. This method involves the co-expression of specific enzymes such as 4-coumarate/CoA ligase and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase in yeast, which catalyze the formation of the desired compound .
化学反応の分析
Types of Reactions
4-Demethyl Tranilast undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Demethyl Tranilast has been extensively studied for its potential therapeutic applications. Some of the key areas include:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes such as proliferation and apoptosis.
Medicine: Investigated for its anti-inflammatory and anti-fibrotic properties, making it a potential candidate for treating conditions like fibroids and other proliferative disorders
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
4-Demethyl Tranilast exerts its effects primarily through the inhibition of histamine release from mast cells. It also interferes with the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell proliferation and fibrosis. Additionally, it has been shown to inhibit the activation of the NALP3 inflammasome and block the ion channel TRPV2, contributing to its anti-inflammatory and anti-proliferative effects .
類似化合物との比較
4-Demethyl Tranilast is unique due to its specific structural modification, which imparts distinct pharmacological properties. Similar compounds include:
Tranilast: The parent compound with two methoxy groups.
Cinnamoyl Anthranilates: A class of compounds with similar structural features and biological activities.
N-(3,4-Dimethoxycinnamoyl)anthranilic Acid: Another analog with slight structural differences but similar therapeutic potential.
特性
分子式 |
C17H15NO5 |
|---|---|
分子量 |
313.30 g/mol |
IUPAC名 |
2-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22) |
InChIキー |
FSKJPXSYWQUVGO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Fluoro-1-iodo-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8507141.png)




![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)







